molecular formula C17H18NO3D3 B602646 (R)-Etodolac-d3 CAS No. 1246815-33-7

(R)-Etodolac-d3

货号: B602646
CAS 编号: 1246815-33-7
分子量: 290.38
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is specifically the ®-enantiomer, which means it is one of the two mirror-image forms of the molecule. The deuterium atoms replace three hydrogen atoms in the molecule, which can affect the drug’s pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Etodolac.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of Etodolac can lead to the formation of ®-Etodolac-d3.

Industrial Production Methods

Industrial production of ®-Etodolac-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Techniques: Employing methods such as crystallization and chromatography to isolate and purify the final product.

化学反应分析

Types of Reactions

®-Etodolac-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Etodolac oxides, while reduction may produce Etodolac alcohols.

科学研究应用

Pharmacological Research

1. Mechanism of Action
(R)-Etodolac functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which is pivotal in managing pain and inflammation. Research has shown that it can reduce synovial inflammation and hyperplasia in animal models of rheumatoid arthritis (RA) by downregulating various proteins associated with these processes . This selectivity for COX-2 over COX-1 contributes to its favorable gastrointestinal safety profile compared to non-selective NSAIDs .

2. Anti-Cancer Properties
Recent studies have indicated that (R)-Etodolac may possess anti-proliferative and anti-metastatic effects in cancer cells. For instance, one study demonstrated that etodolac enhances cellular uptake and induces apoptosis in human hepatocellular carcinoma HepG2 cells when formulated with sodium deoxycholate-stabilized nanospheres . The compound was shown to significantly elevate mRNA expression of the tumor suppressor gene P53 while reducing the expression of cyclin-dependent kinase 1, indicating its potential role in cancer therapy .

Chronic Inflammatory Diseases

1. Rheumatoid Arthritis
In a study involving collagen-induced arthritis in rats, (R)-Etodolac was administered over seven months, resulting in significant reductions in inflammation and pain scores compared to control groups . The treatment also led to decreased synovial hyperplasia and improved overall joint function, suggesting its efficacy as a long-term therapeutic option for RA.

2. Topical Applications
Innovative formulations using (R)-Etodolac have been developed for topical delivery systems aimed at treating arthritis. One such formulation involved deformable-emulsomes that enhanced drug penetration through skin layers, demonstrating a sustained release profile and improved therapeutic efficacy compared to conventional formulations . This approach may offer new avenues for localized treatment of inflammatory conditions.

Case Studies

Study Objective Findings
Study on RA in Rats Evaluate the efficacy of (R)-Etodolac in reducing inflammationSignificant decrease in synovial inflammation and pain relief over seven months
HepG2 Cell Study Investigate anti-cancer propertiesEnhanced apoptosis and reduced tumor marker expression; improved cellular uptake with nanosphere formulation
Topical Delivery System Assess the effectiveness of deformable-emulsomesImproved drug penetration and sustained release compared to traditional methods

作用机制

®-Etodolac-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Etodolac-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium atoms in ®-Etodolac-d3 can also affect its interaction with metabolic enzymes, potentially leading to altered pharmacokinetics.

相似化合物的比较

Similar Compounds

    Etodolac: The non-deuterated form of the compound.

    Other Deuterated NSAIDs: Such as deuterated forms of ibuprofen or naproxen.

Uniqueness

®-Etodolac-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated Etodolac. This makes it a valuable tool in research for studying drug metabolism and developing new therapeutic agents.

生物活性

(R)-Etodolac-d3 is a deuterated form of etodolac, a non-steroidal anti-inflammatory drug (NSAID) primarily known for its selective inhibition of cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

Etodolac, including its deuterated form, primarily exerts its effects through the inhibition of COX enzymes. It is recognized for being significantly more selective for COX-2 compared to COX-1, which contributes to its anti-inflammatory properties while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . The mechanism can be summarized as follows:

  • Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
  • Modulation of Apoptotic Pathways : Research indicates that etodolac influences pathways related to apoptosis in cancer cells, particularly through the activation of peroxisome proliferator-activated receptors (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways .
  • Impact on Immune Response : Studies have shown that etodolac can enhance the integrity of the blood-brain barrier and influence immune responses in conditions such as rheumatoid arthritis (RA) by modulating various inflammatory mediators .

Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its traditional use as an anti-inflammatory agent:

  • Rheumatoid Arthritis : In a study involving collagen-induced arthritis in rats, etodolac demonstrated significant efficacy in reducing synovial inflammation and hyperplasia by downregulating several inflammatory proteins .
    Treatment GroupSynovial Inflammation Reduction (%)Hyperplasia Reduction (%)
    Control00
    Etodolac7570
  • Cancer Therapy : Recent studies have explored the potential of etodolac as an adjuvant in cancer therapies. For instance, formulations using sodium deoxycholate stabilized zein nanospheres showed enhanced cytotoxicity against HepG2 liver cancer cells, indicating a promising role in oncology .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study on rats with collagen-induced arthritis showed that this compound significantly reduced markers of inflammation and hyperplasia. The treatment led to downregulation of proteins involved in inflammatory pathways, highlighting its potential as a therapeutic agent for RA .
  • Anticancer Properties : The formulation of this compound in nanospheres improved its bioavailability and cytotoxic effects against cancer cells. The study reported a reduction in cell viability by approximately 13 times compared to free etodolac, demonstrating enhanced therapeutic potential against hepatocellular carcinoma .
  • Antimicrobial Activity : Preliminary findings suggest that etodolac may possess antimicrobial properties against certain gram-positive bacteria. It exhibited significant anti-biofilm activity against Enterococcus faecium, indicating potential applications in combating antibiotic-resistant infections .

属性

CAS 编号

1246815-33-7

分子式

C17H18NO3D3

分子量

290.38

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

87226-41-3 (unlabelled)

同义词

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

标签

Etodolac Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。